![molecular formula C14H20N2O B7592512 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. DMPP is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has a molecular formula of C14H21NO and a molecular weight of 219.33 g/mol.
作用机制
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide acts as an agonist of nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide binds to the receptor, it causes a conformational change that leads to the opening of the ion channel. This results in the influx of cations such as sodium and calcium, leading to depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects:
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been shown to have various biochemical and physiological effects. One of the primary effects of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide is its ability to enhance cognitive function. 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been shown to improve learning and memory in animal models. Additionally, 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the primary advantages of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide in lab experiments is its high potency and selectivity for nAChRs. This allows for precise manipulation of the receptor activity without affecting other neurotransmitter systems. Additionally, 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has a long half-life, which allows for sustained receptor activation. However, one limitation of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide. One potential direction is the development of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide's anti-inflammatory effects and its potential use in the treatment of inflammatory conditions. Finally, the development of more selective and potent 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide analogs may lead to the discovery of novel therapeutic targets.
合成方法
The synthesis of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide involves the reaction of 2,3-dimethylphenylamine with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction results in the formation of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide as a white crystalline solid with a high yield.
科学研究应用
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been extensively studied for its potential application in various scientific research fields. One of the primary applications of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide is in the field of neuroscience. 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide acts as an agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes such as learning, memory, and attention. 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been shown to enhance the activity of nAChRs, leading to improved cognitive function.
属性
IUPAC Name |
2-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-12(11(10)2)13-7-4-8-16(13)9-14(15)17/h3,5-6,13H,4,7-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOGHHJUOEXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
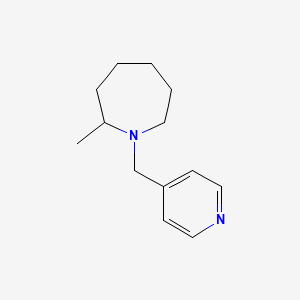
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
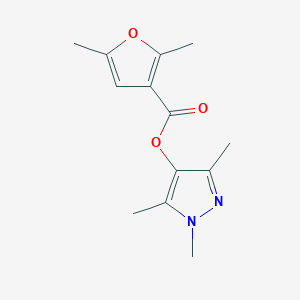
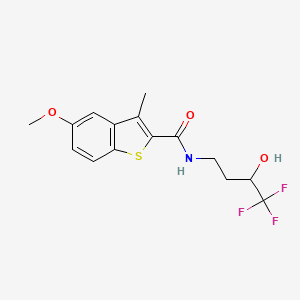
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
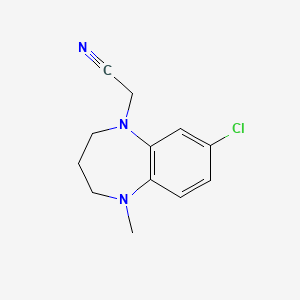
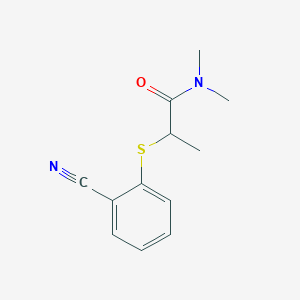
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)